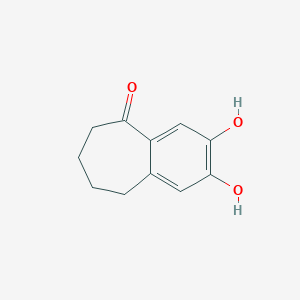
1-Chloro-1,3,3,3-tetrafluoropropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Chloro-1,3,3,3-tetrafluoropropene typically involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the presence of a base . This reaction is carried out in a liquid phase under controlled conditions to ensure high yield and purity of the product . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Des Réactions Chimiques
1-Chloro-1,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides, leading to the formation of different halogenated derivatives.
Polymerization: Due to its olefinic nature, it can polymerize under specific conditions to form polymers with unique properties.
Common reagents used in these reactions include bases for dehydrochlorination, hydrogen halides for addition reactions, and catalysts for polymerization . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloro-1,3,3,3-tetrafluoropropene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and polymers.
Biology: Its low toxicity makes it a candidate for use in biological studies involving halogenated compounds.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Industry: It is widely used as a refrigerant in high-temperature heat pumps and centrifugal chillers.
Mécanisme D'action
The mechanism of action of 1-Chloro-1,3,3,3-tetrafluoropropene involves its interaction with molecular targets through halogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and stability in various chemical environments . The pathways involved in its action are primarily related to its ability to undergo substitution and addition reactions, which are facilitated by the presence of the halogen atoms .
Comparaison Avec Des Composés Similaires
1-Chloro-1,3,3,3-tetrafluoropropene can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane (R-245fa): Used as a refrigerant with higher global warming potential.
2,2-Dichloro-1,1,1-trifluoroethane (R-123): Another refrigerant with different thermodynamic properties.
1,1,1,2-Tetrafluoroethane (R-134a): Commonly used in automotive air conditioning systems.
The uniqueness of this compound lies in its ultra-low global warming potential and non-flammability, making it a more environmentally friendly option compared to its counterparts .
Propriétés
Formule moléculaire |
C3HClF4 |
|---|---|
Poids moléculaire |
148.48 g/mol |
Nom IUPAC |
1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H |
Clé InChI |
PNWJILFKWURCIR-UHFFFAOYSA-N |
SMILES canonique |
C(=C(F)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B8723650.png)
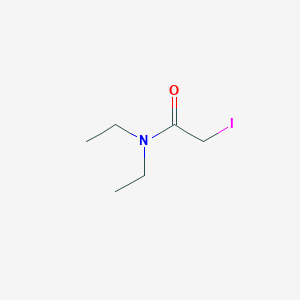
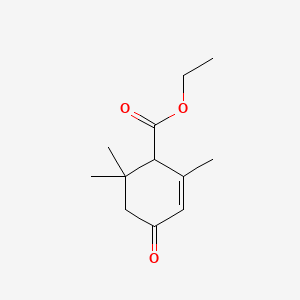
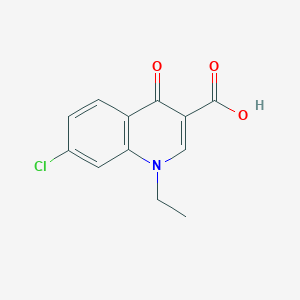
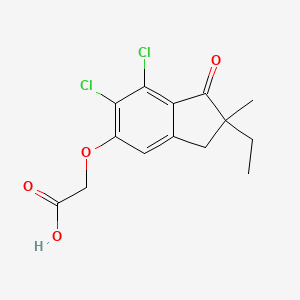
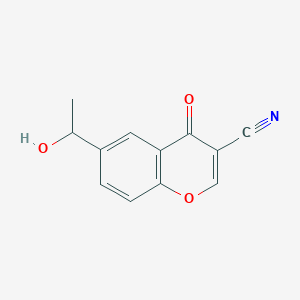
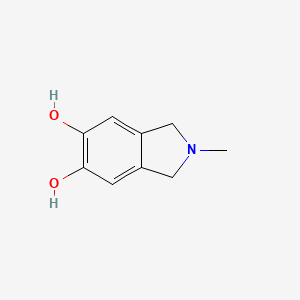
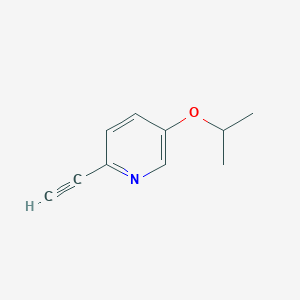
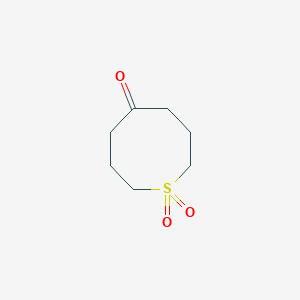
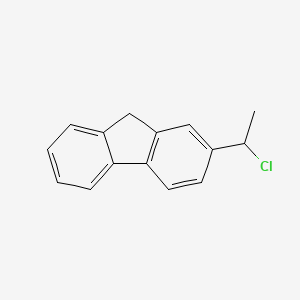
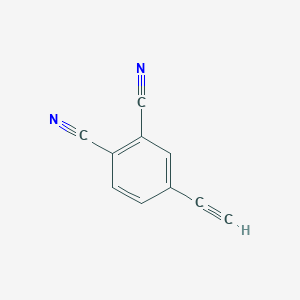
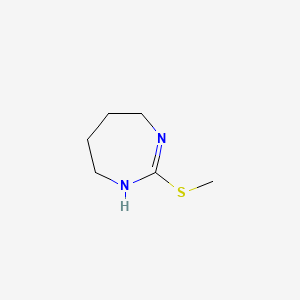
![4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol](/img/structure/B8723757.png)
